molecular formula C9H11N5O2S B7062523 N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide

N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide

Cat. No.: B7062523
M. Wt: 253.28 g/mol
InChI Key: VJBCMFXVENNWRP-UHFFFAOYSA-N
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Description

N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide is a chemical compound that features an imidazole ring substituted with cyano groups at the 4 and 5 positions, linked to an ethanesulfonamide moiety

Properties

IUPAC Name

N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-2-17(15,16)13-3-4-14-7-12-8(5-10)9(14)6-11/h7,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBCMFXVENNWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=NC(=C1C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the addition of the ethanesulfonamide group under suitable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the cyano groups or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring and cyano groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. The compound’s effects are mediated through its ability to participate in chemical reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to act as an activator in oligonucleotide synthesis and its potential therapeutic applications set it apart from other similar compounds.

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